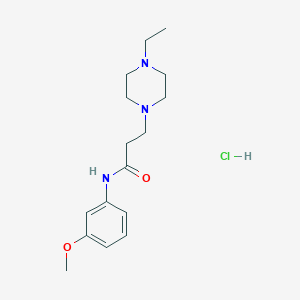
3-(4-ethyl-1-piperazinyl)-N-(3-methoxyphenyl)propanamide hydrochloride
Overview
Description
3-(4-ethyl-1-piperazinyl)-N-(3-methoxyphenyl)propanamide hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is also known as TAK-659, and it belongs to the class of kinase inhibitors. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-1-piperazinyl)-N-(3-methoxyphenyl)propanamide hydrochloride involves the inhibition of various kinases, which play a crucial role in the pathogenesis of cancer and autoimmune diseases. BTK inhibition leads to the suppression of B-cell activation and proliferation, which are important in the development of lymphoma and leukemia. FLT3 inhibition leads to the suppression of the growth and survival of cancer cells, while JAK3 inhibition leads to the suppression of the immune response, which is involved in the development of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-ethyl-1-piperazinyl)-N-(3-methoxyphenyl)propanamide hydrochloride are mainly related to its kinase inhibition activity. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-ethyl-1-piperazinyl)-N-(3-methoxyphenyl)propanamide hydrochloride in lab experiments include its potent kinase inhibition activity, which makes it a valuable tool for studying the role of kinases in cancer and autoimmune diseases. Its high selectivity for specific kinases also allows for the identification of potential therapeutic targets for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its hydrochloride salt form.
Future Directions
There are several future directions for the research on 3-(4-ethyl-1-piperazinyl)-N-(3-methoxyphenyl)propanamide hydrochloride. One potential direction is the development of combination therapies that target multiple kinases to improve the efficacy of cancer and autoimmune disease treatments. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and psoriasis. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of this compound to optimize its therapeutic potential.
Scientific Research Applications
3-(4-ethyl-1-piperazinyl)-N-(3-methoxyphenyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various kinases, including BTK, FLT3, and JAK3, which are involved in the pathogenesis of cancer and autoimmune diseases. Preclinical studies have demonstrated that this compound has potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-3-18-9-11-19(12-10-18)8-7-16(20)17-14-5-4-6-15(13-14)21-2;/h4-6,13H,3,7-12H2,1-2H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBZMOWWTRAKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethyl-piperazin-1-yl)-N-(3-methoxy-phenyl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3939920.png)
![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3939927.png)
![4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3939943.png)
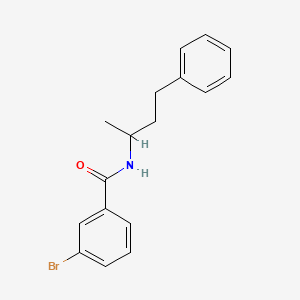

![2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939965.png)
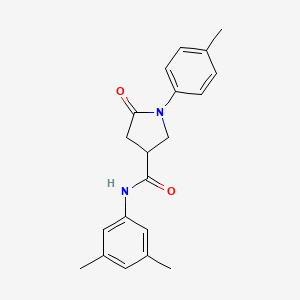
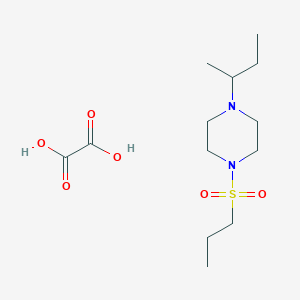
![N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3939986.png)
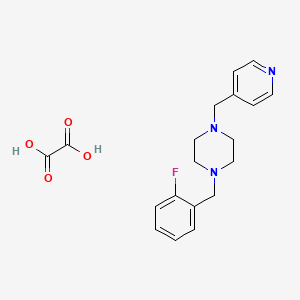
![3-(2-furyl)-4,5,7-trimethyl-2-propionyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3940011.png)
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)
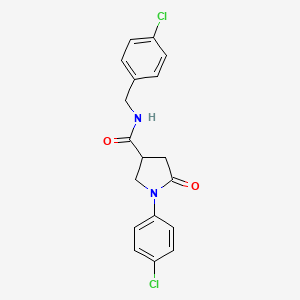
![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)